1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide
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Overview
Description
1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide is a synthetic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Amidation: The final step involves the amidation of the triazole carboxylic acid with diethylamine to form the desired diethylamide derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide: Similar structure but with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid diethylamide: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C13H15BrN4O2 |
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Molecular Weight |
339.19 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N,N-diethyl-5-oxo-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C13H15BrN4O2/c1-3-17(4-2)12(19)11-15-13(20)18(16-11)10-7-5-9(14)6-8-10/h5-8H,3-4H2,1-2H3,(H,15,16,20) |
InChI Key |
QRYNHQNKOAISFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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